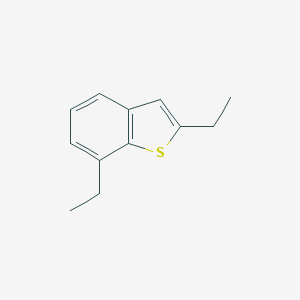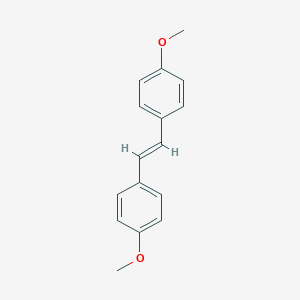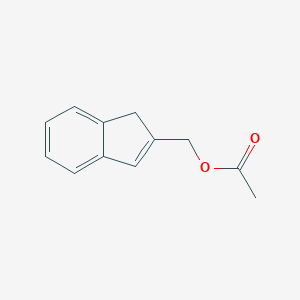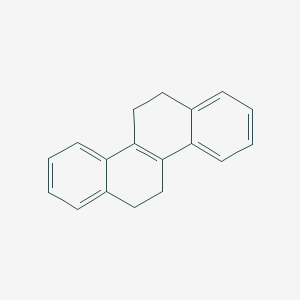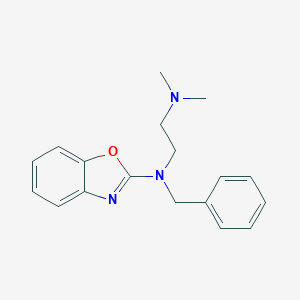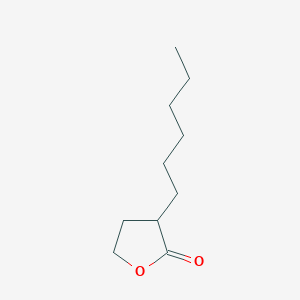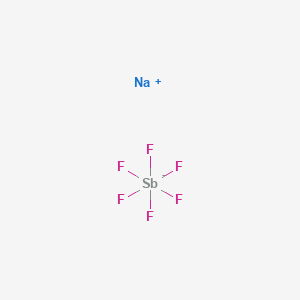
六氟化锑酸钠
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium hexafluoroantimonate is an inorganic chemical compound with the chemical formula NaSbF6. It is a colorless crystalline solid that is soluble in water. This compound is known for its use in various chemical reactions and industrial applications due to its unique properties.
科学研究应用
Sodium hexafluoroantimonate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
作用机制
Target of Action
Sodium hexafluoroantimonate is a chemical compound of antimony . The primary target of this compound is the myocardium, as suggested by inhalation data . It is also known to interact with enzymes involved in glycogenolysis and gluconeogenesis pathways .
Mode of Action
The exact mode of action of sodium hexafluoroantimonate remains unclear . It is suggested that it may interfere with the enzymes of the glycogenolysis and gluconeogenesis pathways, affecting circulating glucose levels . It also has the ability to conjugate with reduced glutathione, a wide number of exogenous and endogenous hydrophobic electrophiles .
Biochemical Pathways
This interaction can potentially alter glucose metabolism within the body .
Pharmacokinetics
It is known that the compound is soluble in water , which could influence its bioavailability and distribution within the body.
Result of Action
It is suggested that the compound may affect circulating glucose levels by interfering with enzymes of the glycogenolysis and gluconeogenesis pathways .
Action Environment
Environmental factors can influence the action, efficacy, and stability of sodium hexafluoroantimonate. For instance, the compound undergoes slow partial hydrolysis in aqueous solutions , which could potentially affect its stability and efficacy
生化分析
Biochemical Properties
It is known that Sodium hexafluoroantimonate undergoes slow partial hydrolysis in aqueous solutions
Cellular Effects
It is known that Sodium hexafluoroantimonate can cross the hematoencephalic barrier and settle in various brain regions . This accumulation affects the structure and function of both the central and peripheral nervous systems
Molecular Mechanism
It is known that Sodium hexafluoroantimonate can affect circulating glucose by interfering with enzymes of the glycogenolysis and gluconeogenesis pathways
准备方法
Synthetic Routes and Reaction Conditions: Sodium hexafluoroantimonate can be synthesized through several methods:
Oxidation of Antimony Trioxide with Bromine Trifluoride: [ 6 \text{Sb}_2\text{O}_3 + 20 \text{BrF}_3 + 12 \text{NaF} \rightarrow 12 \text{NaSbF}_6 + 10 \text{Br}_2 + 9 \text{O}_2 ]
Reaction of Antimony Pentafluoride with Sodium Fluoride: [ \text{SbF}_5 + \text{NaF} \rightarrow \text{NaSbF}_6 ]
Industrial Production Methods: In industrial settings, sodium hexafluoroantimonate is often produced by reacting sodium antimonate with hydrofluoric acid. The process involves:
- Reacting sodium antimonate with hydrofluoric acid at temperatures between 50-100°C.
- Filtering to remove insoluble residues.
- Concentrating the filtrate and allowing it to crystallize.
- Centrifugally drying the product to obtain pure sodium hexafluoroantimonate .
化学反应分析
Types of Reactions: Sodium hexafluoroantimonate undergoes various chemical reactions, including:
Hydrolysis: It undergoes slow partial hydrolysis in aqueous solutions.
Substitution Reactions: It can participate in substitution reactions where the hexafluoroantimonate ion acts as a ligand.
Common Reagents and Conditions:
Hydrolysis: Involves water as a reagent and occurs under ambient conditions.
Substitution Reactions: Often involve other metal ions or organic ligands under controlled conditions.
Major Products:
Hydrolysis: Produces antimony oxides and hydrofluoric acid.
Substitution Reactions: Forms complexes with various metal ions or organic compounds.
相似化合物的比较
Sodium hexafluoroantimonate can be compared with other similar compounds such as:
Potassium Hexafluoroantimonate (KSbF6): Similar in structure and reactivity but differs in solubility and specific applications.
Ammonium Hexafluoroantimonate (NH4SbF6): Used in similar applications but has different physical properties and reactivity.
Uniqueness: Sodium hexafluoroantimonate is unique due to its high solubility in water and its ability to form stable complexes with a wide range of metal ions and organic compounds .
属性
CAS 编号 |
16925-25-0 |
|---|---|
分子式 |
F6NaSb |
分子量 |
258.740 g/mol |
IUPAC 名称 |
sodium;antimony(5+);hexafluoride |
InChI |
InChI=1S/6FH.Na.Sb/h6*1H;;/q;;;;;;+1;+5/p-6 |
InChI 键 |
HKLMYZVMEYYVBS-UHFFFAOYSA-H |
SMILES |
F[Sb-](F)(F)(F)(F)F.[Na+] |
规范 SMILES |
[F-].[F-].[F-].[F-].[F-].[F-].[Na+].[Sb+5] |
Pictograms |
Irritant; Environmental Hazard |
产品来源 |
United States |
Q1: What is the solubility behavior of Sodium hexafluoroantimonate and what factors influence it?
A1: The solubility of Sodium hexafluoroantimonate was determined at 308 K using the equilibrium method []. Research shows that the concentration of Sodium Fluorine and Hydrogen Fluorine influences its solubility [].
Q2: How does Sodium hexafluoroantimonate behave under gamma irradiation, and what radicals are formed?
A2: When exposed to gamma radiation, Sodium hexafluoroantimonate forms a radical with an electron spin resonance (ESR) spectrum suggesting a species of the form O-SbXα, rather than previously proposed structures like SbF5- or SbF62- []. This finding challenges earlier assumptions and contributes to a better understanding of radical formation in this compound.
Q3: Can Sodium hexafluoroantimonate be used as a catalyst in polymerization reactions?
A3: Yes, Sodium hexafluoroantimonate serves as a co-initiator in cationic polymerization. For instance, a novel bifunctional allyl tetrahydrothiophenium hexafluoroantimonate salt was synthesized and demonstrated initiation capability in the cationic polymerization of cyclohexene oxide and butyl vinyl ether when combined with a photochemical free radical source []. This highlights the potential of Sodium hexafluoroantimonate derivatives in controlled polymerization processes.
Q4: Does Sodium hexafluoroantimonate have applications in glass manufacturing?
A4: Sodium hexafluoroantimonate is used as a component in glass clarifying agents []. Research indicates its inclusion in a mixture with other compounds enhances bubble removal during glass production, resulting in improved transparency and strength of the final product [].
Q5: How does Sodium hexafluoroantimonate interact with solid materials containing specific ions?
A5: Interestingly, cationic radon in 1,1,2-trichlorotrifluoroethane, when interacting with solid materials like Nafion resins and potassium hexafluorophosphate, demonstrates the ability to displace hydrogen, sodium, and potassium ions []. This ion-exchange capability of radon, facilitated by the presence of Sodium hexafluoroantimonate, provides valuable insight into its chemical behavior and potential applications in separation techniques.
Q6: Are there alternative compounds to Sodium hexafluoroantimonate in specific applications?
A6: Indeed, alternatives to Sodium hexafluoroantimonate exist. For instance, in photoelectrochemical etching of silicon, researchers have explored other fluoride-containing salts like tetrabutylammonium tetrafluoroborate, tetrabutylammonium hexafluorophosphate, tetrabutylammonium trifluoromethylsulfonyl, potassium hexafluoroarsenate as potential substitutes []. This exploration of alternative compounds aims to improve process efficiency and address potential limitations associated with using Sodium hexafluoroantimonate.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



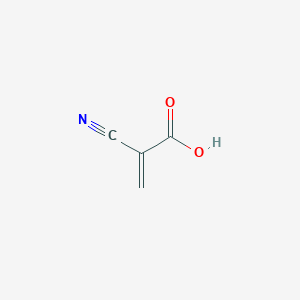

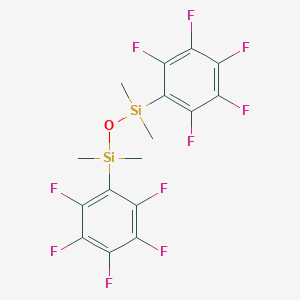
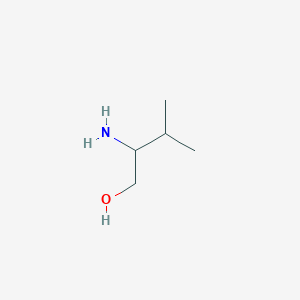
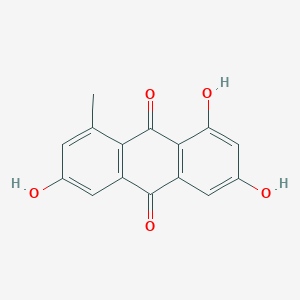
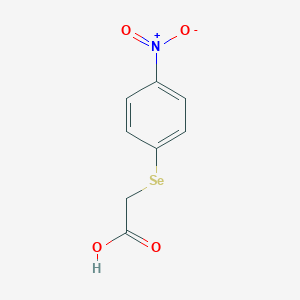
![1,3-Dimethylbenzo[a]pyrene](/img/structure/B100885.png)
